

DR-4004: A Technical Whitepaper on its Dopamine D₂ Receptor Activity

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Compound of Interest

Compound Name: DR-4004

Cat. No.: B1670936

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Abstract

DR-4004, a tetrahydrobenzindole derivative, was initially identified as a selective antagonist for the 5-hydroxytryptamine₇ (5-HT₇) receptor. However, subsequent pharmacological profiling has revealed that **DR-4004** possesses significant functional activity at the dopamine D₂ receptor, with an affinity that is comparable to or greater than its affinity for the 5-HT₇ receptor. This lack of selectivity has important implications for its use as a research tool and for any potential therapeutic development. In vivo studies have demonstrated that some of the physiological effects of **DR-4004**, such as hyperglycemia, are mediated through its interaction with the dopamine D₂ receptor. This document provides a comprehensive overview of the available data on the D₂ receptor activity of **DR-4004**, including its binding profile and functional effects, and outlines the experimental methodologies used in its characterization.

Introduction

The dopamine D₂ receptor, a member of the G protein-coupled receptor (GPCR) superfamily, is a key target in the treatment of various neuropsychiatric disorders, including schizophrenia and Parkinson's disease. The development of selective ligands for the D₂ receptor is therefore of significant interest in neuroscience research and drug discovery. **DR-4004** emerged from a search for selective 5-HT₇ receptor antagonists. While it exhibits high affinity for the 5-HT₇ receptor, further investigation has unveiled a more complex pharmacological profile, with

notable activity at the dopamine D₂ receptor. This guide synthesizes the current understanding of **DR-4004**'s interaction with the D₂ receptor.

Quantitative Pharmacological Data

The affinity of **DR-4004** for the dopamine D₂ receptor has been characterized through competitive binding studies. While a specific equilibrium dissociation constant (K_i) for the D₂ receptor is not explicitly stated in the available literature, its affinity has been reported to be greater than or equal to its affinity for the 5-HT₇ receptor.^[1] For the 5-HT₇ receptor, a pK_i value has been determined, which can be used to infer the approximate affinity range for the D₂ receptor.

Table 1: Receptor Binding Affinity of **DR-4004**

Receptor	pK _i (± S.E.M.)	Approximate K _i (nM)
5-HT ₇	7.3 ± 0.2 ^[1]	~50
Dopamine D ₂	≥ 7.3 ^[1]	≤ 50

Note: The pK_i for the dopamine D₂ receptor is inferred from the statement that its affinity is greater than or equal to that for the 5-HT₇ receptor.

Experimental Protocols

Radioligand Competition Binding Assay

The affinity of **DR-4004** for the dopamine D₂ receptor was determined using a competitive radioligand binding assay. While the specific details of the protocol used for **DR-4004** are not fully available, a general methodology for such an assay is outlined below.

Objective: To determine the binding affinity (K_i) of a test compound (**DR-4004**) for the dopamine D₂ receptor by measuring its ability to displace a radiolabeled ligand with known affinity.

Materials:

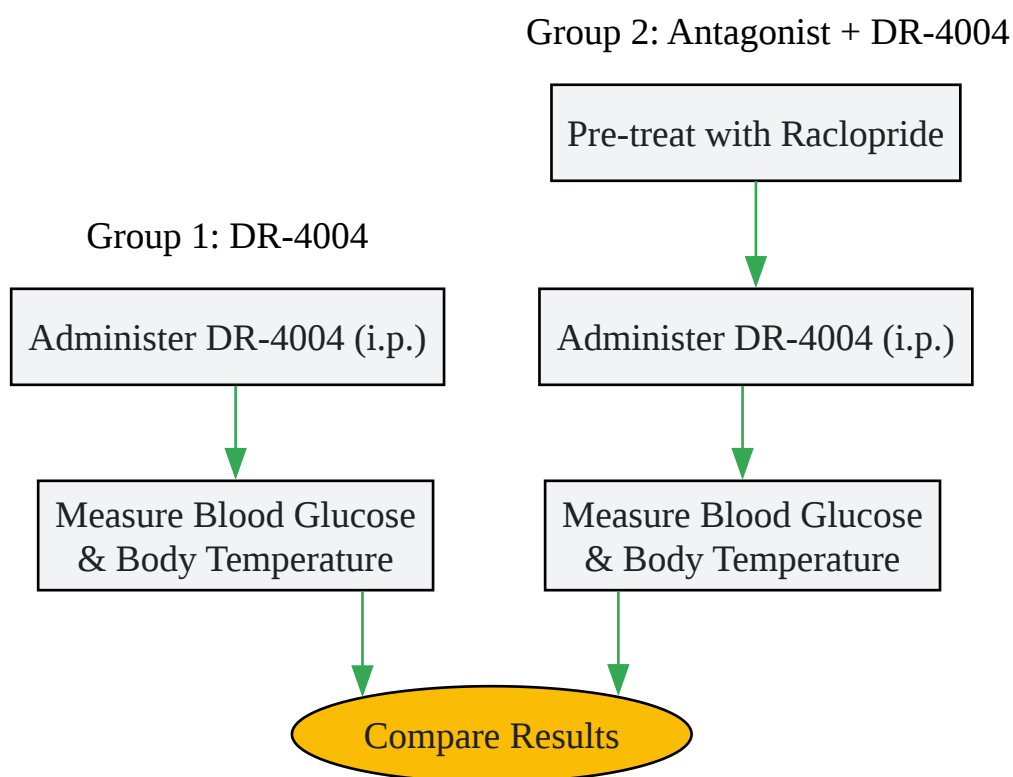
- Tissue Preparation: Membranes from a cell line expressing the human dopamine D₂ receptor or from a brain region rich in D₂ receptors (e.g., striatum).

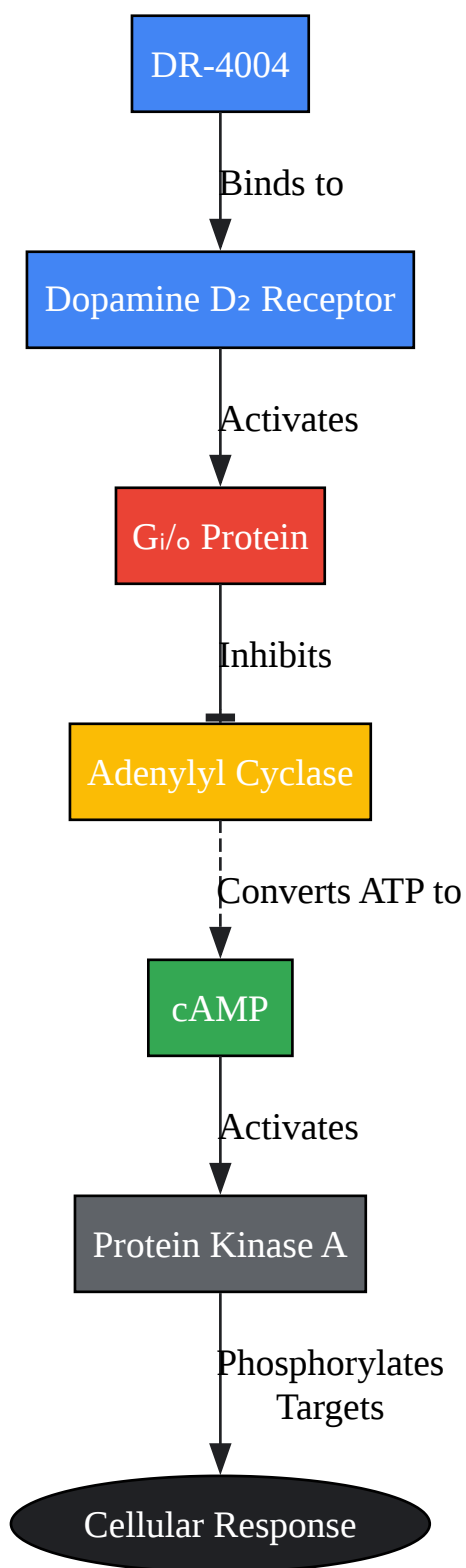
- Radioligand: A high-affinity D₂ receptor antagonist or agonist radiolabeled with tritium (³H) or iodine-125 (¹²⁵I) (e.g., [³H]spiperone or [³H]raclopride).
- Test Compound: **DR-4004**.
- Reference Compound: A known D₂ receptor ligand for determination of non-specific binding (e.g., haloperidol or unlabeled spiperone).
- Assay Buffer: Typically a Tris-HCl buffer containing physiological salts.
- Filtration Apparatus: A cell harvester to separate bound and free radioligand.
- Scintillation Counter: To measure radioactivity.

Protocol:

- Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.
- Assay Setup: In a series of tubes, add a constant concentration of the radioligand and varying concentrations of the test compound (**DR-4004**).
- Incubation: Incubate the tubes at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
- Termination of Binding: Rapidly filter the contents of each tube through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
- Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
- Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
- Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value. The K_i value can then

be calculated from the IC_{50} value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_D)$, where $[L]$ is the concentration of the radioligand and K_D is its dissociation constant.





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References

- 1. DR4004, a putative 5-HT(7) receptor antagonist, also has functional activity at the dopamine D2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
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